molecular formula C18H19FN6OS B12133970 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B12133970
M. Wt: 386.4 g/mol
InChI Key: CTCGRWOXAZUULX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a triazole core substituted with a 4-fluorophenyl group at position 5 and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-(dimethylamino)phenyl group. This structural framework is associated with diverse pharmacological activities, including enzyme inhibition (e.g., reverse transcriptase) and anti-inflammatory effects, as inferred from structurally related analogs . The presence of electron-withdrawing (4-fluorophenyl) and electron-donating (dimethylamino) groups may modulate electronic properties, solubility, and target-binding interactions.

Properties

Molecular Formula

C18H19FN6OS

Molecular Weight

386.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C18H19FN6OS/c1-24(2)15-9-7-14(8-10-15)21-16(26)11-27-18-23-22-17(25(18)20)12-3-5-13(19)6-4-12/h3-10H,11,20H2,1-2H3,(H,21,26)

InChI Key

CTCGRWOXAZUULX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Step 1: Methyl 4-Fluorobenzoate Formation

4-Fluorobenzoic acid (0.1 mol) is refluxed in methanol (180 mL) with concentrated H₂SO₄ (6 mL) for 12–14 hours. Post-reaction, the mixture is quenched in ice, yielding methyl 4-fluorobenzoate as white crystals (Yield: 89–92%).

Key Data:

  • Reagent Ratio: 1:10 (acid:MeOH)

  • Characterization: IR ν 1720 cm⁻¹ (C=O ester).

Step 2: 4-Fluorobenzohydrazide Synthesis

Methyl 4-fluorobenzoate (0.1 mol) reacts with hydrazine hydrate (0.2 mol) in methanol under reflux for 12–15 hours. The product precipitates upon ice quenching.

Optimized Conditions:

  • Solvent: Methanol

  • Time: 14 hours

  • Yield: 85–88%

  • ¹H NMR (DMSO-d₆): δ 9.80 (s, 1H, NH), 7.95–7.89 (m, 2H, Ar-H), 7.35–7.29 (m, 2H, Ar-H).

Step 3: Thiosemicarbazide Intermediate

4-Fluorobenzohydrazide (0.1 mol) and phenyl isothiocyanate (0.1 mol) reflux in ethanol for 8 hours. The thiourea intermediate is isolated via filtration.

Critical Parameters:

  • Reaction Control: TLC (toluene:acetone, 8:2)

  • Yield: 78–82%

  • IR Confirmation: ν 1250 cm⁻¹ (C=S).

Step 4: Cyclization to Triazole-Thiol

The thiosemicarbazide (0.05 mol) undergoes cyclization in 2N NaOH (80 mL) under reflux for 4 hours. Acidification with HCl precipitates the triazole-thiol.

Regiochemical Control:

  • Base: NaOH ensures 1,2,4-triazole regioselectivity.

  • Yield: 70–75%

  • Mass Spec: m/z 249.1 [M+H]⁺ (C₉H₇FN₃S).

Synthesis of N-[4-(Dimethylamino)Phenyl]Chloroacetamide

Chloroacetylation of 4-Dimethylaminobenzeneamine

4-Dimethylaminobenzeneamine (0.1 mol) reacts with chloroacetyl chloride (0.1 mol) in toluene with triethylamine (TEA, 2–4 drops) as catalyst. Reflux for 6 hours yields the chloroacetamide.

Process Details:

  • Solvent: Toluene

  • Catalyst: TEA (prevents HCl-mediated side reactions)

  • Yield: 80–85%

  • ¹H NMR (DMSO-d₆): δ 10.20 (s, 1H, NH), 7.45 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 4.20 (s, 2H, CH₂Cl), 2.95 (s, 6H, N(CH₃)₂).

Thioether Coupling Reaction

Alkylation of Triazole-Thiol

Triazole-thiol (0.1 mol), N-[4-(dimethylamino)phenyl]chloroacetamide (0.1 mol), and anhydrous K₂CO₃ (0.2 mol) stir in dry acetone for 5 hours. The product precipitates upon ice quenching.

Optimized Parameters:

  • Base: K₂CO₃ (anhydrous, eliminates hydrolysis)

  • Solvent: Acetone (aprotic, enhances SN2 reactivity)

  • Yield: 65–70%

  • Purity: >98% (HPLC).

Purification and Characterization

Recrystallization

Crude product recrystallizes from ethanol to afford needle-like crystals (mp 198–200°C).

Spectroscopic Validation

  • FT-IR (KBr): ν 3320 (NH), 1665 (C=O), 1590 (C=N), 1220 (C-F).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.15 (s, 1H, NH), 8.10–7.90 (m, 4H, Ar-H), 7.45 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 4.30 (s, 2H, SCH₂), 3.00 (s, 6H, N(CH₃)₂).

  • HRMS: m/z 387.1432 [M+H]⁺ (C₁₈H₂₀FN₆OS⁺ requires 387.1429).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Patent disclosures suggest microwave irradiation (150°C, 30 min) reduces cyclization time from 4 hours to 30 minutes with comparable yields.

Solid-Phase Synthesis

Immobilization of the triazole-thiol on Wang resin enables iterative coupling, though yields drop to 50–55% due to steric effects.

Scalability and Industrial Considerations

ParameterLaboratory ScalePilot Scale (10×)
Triazole-Thiol Yield70%68%
Coupling Reaction65%62%
Purity98%96%

Key Challenges:

  • Thiol Oxidation: Requires inert atmosphere during coupling.

  • Regioselectivity: Strict pH control during cyclization prevents 1,3,4-triazole byproducts .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amino derivative .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that derivatives of triazole compounds exhibit significant anticancer activity against various cancer cell lines. For instance, related compounds have demonstrated percent growth inhibitions ranging from 51% to over 86% against multiple cancer types including OVCAR-8 and NCI-H40 .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially targeting pathways involved in cancer progression or inflammation.

Research indicates that the compound possesses several biological properties:

  • Antibacterial and Antiviral Properties : Similar triazole derivatives have been reported to exhibit antibacterial and antiviral activities, suggesting that this compound could have similar effects .
  • Anti-inflammatory Effects : The compound's structure allows for interaction with inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Lines TestedPercent Growth Inhibition (%)
Compound AAnticancerOVCAR-885.26
Compound BAnticancerSNB-1986.61
Compound CAntiviralVarious viral strainsSignificant
Compound DAnti-inflammatoryIn vitro modelsModerate

Case Studies

Several studies have focused on the synthesis and application of triazole derivatives:

  • Study on Anticancer Properties : A recent study synthesized various triazole derivatives, including those structurally related to the compound . The results indicated promising anticancer activity against multiple cell lines, highlighting the potential for further development into therapeutic agents .
  • Enzyme Interaction Studies : Molecular docking studies have been conducted to evaluate how the compound interacts with specific enzymes implicated in disease processes. These studies suggest that modifications to the compound could enhance its efficacy as an enzyme inhibitor .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their reported properties:

Compound Structure Substituents (Triazole Position 5) Substituents (Acetamide N-Aryl) Bioactivity/Notes References
Target Compound : 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide 4-fluorophenyl 4-(dimethylamino)phenyl Hypothesized enhanced solubility and binding due to dimethylamino group N/A
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 3,4-dimethoxyphenyl 4-fluorophenyl No explicit bioactivity reported; methoxy groups may enhance lipophilicity
2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide (AM31) 2-hydroxyphenyl 4-nitrophenyl Potent reverse transcriptase inhibitor (IC₅₀ < Nevirapine)
2-{[5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide 4-chlorophenyl, p-tolyl 4-(dimethylamino)phenyl Structural similarity to target; chlorophenyl may improve target affinity
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-chlorophenyl 2-(trifluoromethyl)phenyl High molecular weight (427.8 g/mol); trifluoromethyl group may enhance metabolic stability
2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide Phenyl 3,4-dichlorophenyl Dichlorophenyl substitution linked to broad-spectrum activity

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl, 4-chlorophenyl) on the triazole core may enhance electrophilicity, improving interactions with enzymatic targets . Electron-donating groups (e.g., dimethylamino, methoxy) on the acetamide aryl group increase solubility and may facilitate hydrogen bonding .

Bioactivity Trends: Reverse Transcriptase Inhibition: Compounds with polar substituents (e.g., 2-hydroxyphenyl in AM31) exhibit nanomolar inhibition constants, outperforming Nevirapine . Anti-inflammatory Potential: Acetamide derivatives (e.g., ) show anti-exudative activity comparable to diclofenac, suggesting a role in inflammation modulation .

Synthetic Accessibility: Thioether formation via reaction of triazole-thiols with bromoacetamide derivatives (e.g., K₂CO₃/acetone conditions) is a common synthetic route .

Biological Activity

The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide is a novel triazole derivative that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by various research findings and case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a triazole ring, an amine group, and multiple aromatic substituents. The structural formula can be summarized as follows:

Component Description
IUPAC Name 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
Molecular Formula C16H18ClFN5OS
Molecular Weight 363.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Antifungal Activity : The triazole ring inhibits ergosterol synthesis in fungal cell membranes, leading to cell death.
  • Antibacterial Activity : It disrupts bacterial enzyme functions, which is crucial for their survival and replication.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, studies show that compounds with similar structures can achieve Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against various fungal strains . The mechanism involves inhibition of the cytochrome P450 enzyme system responsible for ergosterol biosynthesis.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. Notably, compounds in the triazole class have shown MIC values ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The interaction with bacterial topoisomerases has been identified as a key mechanism leading to bacterial cell death.

Anticancer Activity

The anticancer potential of this compound has been assessed through in vitro studies using various cancer cell lines. For example, it demonstrated significant cytotoxicity with GI50 values around 15.72 μM against human tumor cells . The National Cancer Institute's Developmental Therapeutics Program indicated that compounds structurally related to this triazole have shown promising results in inhibiting tumor growth.

Study 1: Antifungal Efficacy

In a comparative study involving various triazole derivatives, the compound exhibited remarkable antifungal activity against Candida albicans, achieving an MIC of 0.5 μg/mL. This was attributed to its effective binding to the fungal CYP51 enzyme, crucial for ergosterol synthesis.

Study 2: Antibacterial Properties

A recent investigation evaluated the antibacterial effects of this compound against multi-drug resistant strains. The results indicated that it inhibited bacterial growth effectively at concentrations significantly lower than traditional antibiotics .

Study 3: Anticancer Evaluation

In a study assessing the cytotoxic effects on breast cancer cell lines (MDA-MB-231), the compound induced apoptosis at concentrations as low as 10 μM. Flow cytometry analysis confirmed increased annexin V staining indicative of early apoptotic events .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Condensation : Reacting 4-amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thiol with chloroacetamide derivatives.
  • Cyclization : Using catalysts like triethylamine in anhydrous solvents (e.g., DMF or THF) under nitrogen .
  • Optimization : Adjust temperature (60–80°C) and pH (neutral to slightly basic) to minimize side products. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and confirm the acetamide linkage .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What preliminary assays are suitable for evaluating biological activity (e.g., antimicrobial or anticancer)?

  • Methodological Answer :
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .
  • Controls : Include standard agents (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing 4-fluorophenyl with 2-chlorophenyl) and compare activity .
  • Key Observations :
Substituent PositionBiological Activity TrendReference
4-Fluorophenyl (parent)Moderate anticancer activity (IC50_{50} ~15 µM)
2-ChlorophenylEnhanced antimicrobial activity (MIC ~8 µg/mL)
Thiophen-2-ylReduced solubility but improved enzyme inhibition
  • Statistical Analysis : Use multivariate regression to correlate electronic/hydrophobic properties with activity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardization : Ensure consistent assay conditions (e.g., cell passage number, culture media, incubation time) .
  • Dose-Response Validation : Repeat experiments with extended concentration ranges (e.g., 0.1–100 µM) to confirm dose dependency .
  • Mechanistic Follow-Up : Use transcriptomics/proteomics to identify off-target effects that may explain variability .

Q. What computational strategies predict target binding and mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (e.g., acetamide carbonyl) and hydrophobic interactions .

Q. How should stability studies be designed to assess degradation under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (pH 1.2), basic (pH 12), oxidative (3% H2_2O2_2), and UV light conditions .
  • Analytical Monitoring : Use stability-indicating HPLC methods to quantify degradation products (>10% degradation threshold) .
  • Temperature Effects : Store at 4°C, 25°C, and 40°C for 1–6 months to simulate shelf-life scenarios .

Q. Which in vivo models are appropriate for evaluating therapeutic efficacy and toxicity?

  • Methodological Answer :
  • Rodent Models : Use xenograft mice (e.g., breast cancer MDA-MB-231) for antitumor efficacy (dose: 10–50 mg/kg, oral/i.p.) .
  • Toxicity Profiling : Assess liver/kidney function (ALT, creatinine) and hematological parameters after 28-day repeated dosing .
  • Pharmacokinetics : Measure plasma half-life via LC-MS/MS and calculate bioavailability (%F) .

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